

Application Note: Mass Spectrometry of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

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Compound of Interest

Compound Name: 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

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Abstract

This application note provides a detailed protocol for the mass spectrometric analysis of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**. The methodologies outlined are intended for researchers, scientists, and drug development professionals for the identification, characterization, and quantification of this compound. The protocol focuses on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and widely available technique suitable for this analyte. Expected fragmentation patterns and key diagnostic ions are discussed to aid in spectral interpretation.

Introduction

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated organic compound with a molecular formula of C₁₂H₁₄Br₂O₂ and a molecular weight of approximately 350.05 g/mol. [1] Its structure combines a dibromophenoxy moiety with a tetrahydropyran ring, suggesting its potential use as an intermediate in organic synthesis or as a candidate in drug discovery programs. Accurate and reliable analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC, offers high sensitivity and specificity for the analysis of such compounds.

This document details an experimental protocol for the analysis of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** by GC-MS. The characteristic isotopic signature of bromine, with its two abundant isotopes ^{79}Br and ^{81}Br in an approximate 1:1 ratio, provides a distinct pattern in the mass spectrum, facilitating the identification of bromine-containing fragments.^[2]

Predicted Mass Spectral Data

The electron ionization mass spectrum of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** is expected to show a characteristic molecular ion cluster and several key fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion (M^+ , $M+2$, $M+4$) with an approximate intensity ratio of 1:2:1.

Table 1: Predicted Key Fragment Ions and their Isotopic Patterns

m/z (Monoisotopic)	Proposed Fragment Structure	Description	Expected Isotopic Pattern (Relative Intensity)
348, 350, 352	$[\text{C}_{12}\text{H}_{14}\text{Br}_2\text{O}_2]^+\bullet$	Molecular Ion	M^+ , $M+2$, $M+4$ (1:2:1)
265, 267	$[\text{C}_6\text{H}_3\text{Br}_2\text{O}]^+$	Dibromophenoxy cation	M^+ , $M+2$ (1:1)
186, 188	$[\text{C}_6\text{H}_4\text{BrO}]^+$	Bromophenoxy cation (loss of one Br)	M^+ , $M+2$ (1:1)
85	$[\text{C}_5\text{H}_9\text{O}]^+$	Tetrahydropyranylmethyl cation	Single peak
83	$[\text{C}_5\text{H}_7]^+$	Dehydrated tetrahydropyran fragment	Single peak

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
- **Sample Matrix:** For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed to minimize matrix interference.

2. GC-MS Instrumentation and Parameters

- **Gas Chromatograph:** An Agilent 7890B GC system or equivalent.
- **Mass Spectrometer:** An Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.[\[3\]](#)
- **GC Column:** A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[\[3\]](#)
- **Injector:** Split/splitless injector.
 - Injection Volume: 1 µL
 - Injector Temperature: 250 °C
 - Mode: Splitless (or split with a high split ratio for concentrated samples)
- **Oven Temperature Program:**
 - Initial Temperature: 100 °C, hold for 2 minutes
 - Ramp: 15 °C/min to 280 °C
 - Final Hold: Hold at 280 °C for 10 minutes
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.

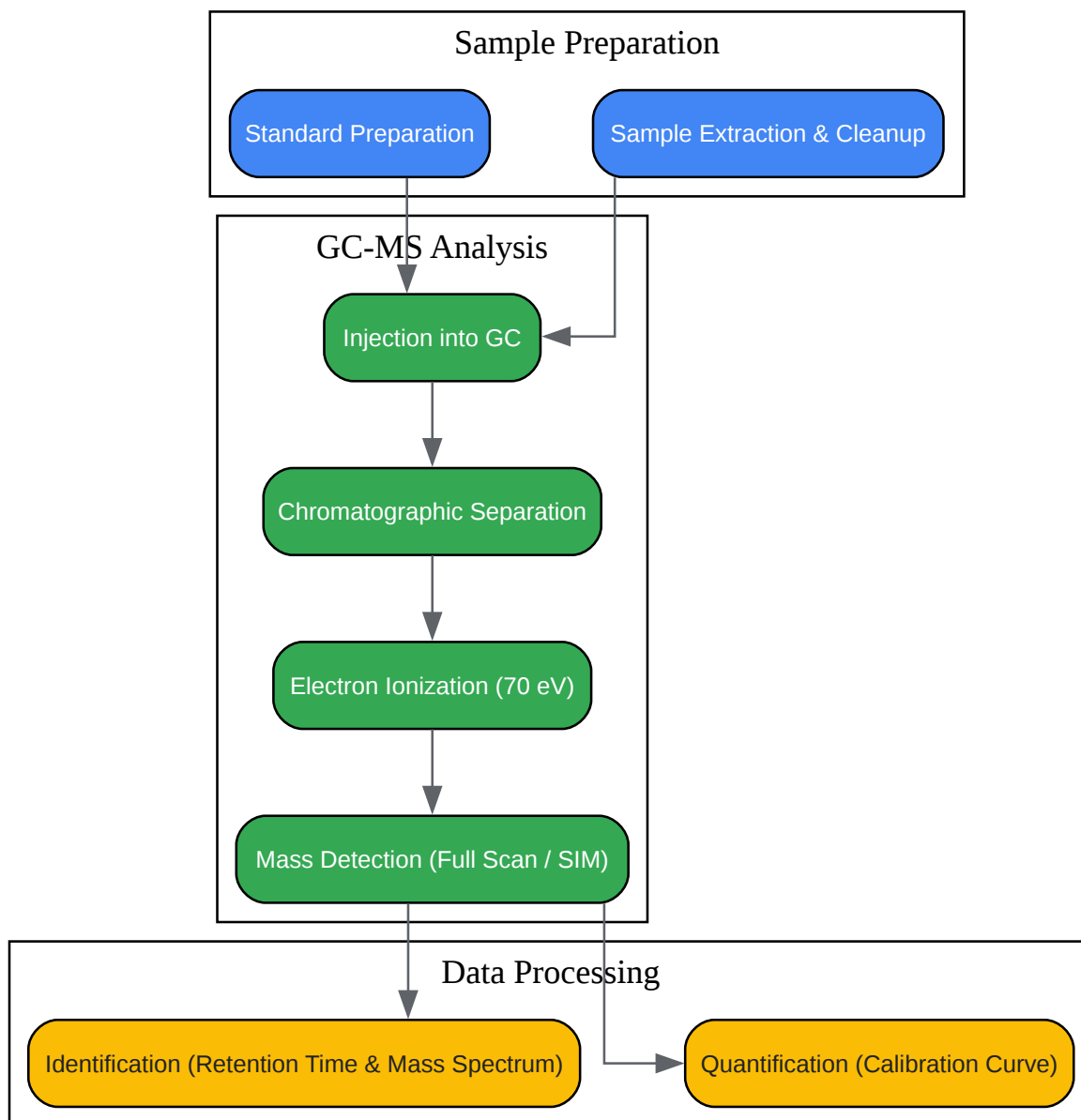
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Acquisition Mode: Full Scan (m/z 50-400) for identification. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring the characteristic ions listed in Table 1.[\[3\]](#)

3. Data Analysis

- Identification: The identification of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** will be based on the retention time and the comparison of the acquired mass spectrum with the predicted fragmentation pattern, particularly the characteristic isotopic clusters for bromine-containing ions.
- Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., m/z 350 in SIM mode) against the concentration of the prepared standard solutions.

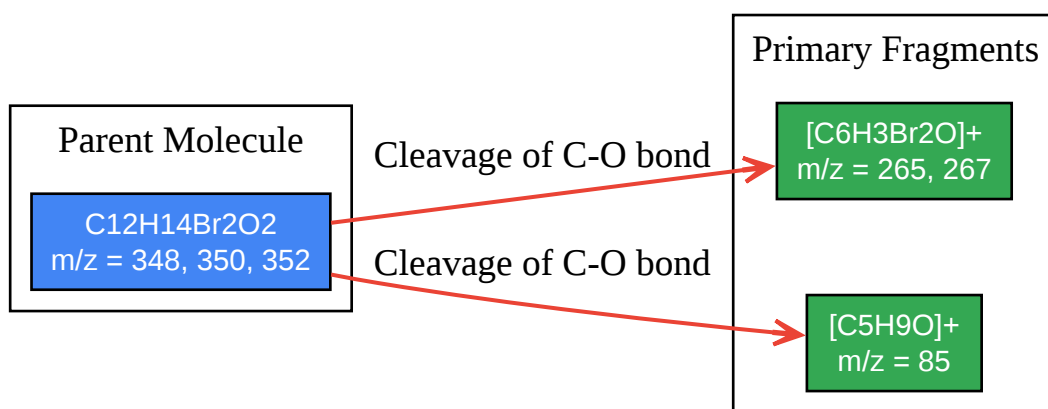
Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the logical workflow of the GC-MS analysis and the proposed primary fragmentation pathways for **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**.



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Caption: Workflow for the GC-MS analysis of the target compound.



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Caption: Proposed primary fragmentation pathways.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the analysis of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**. The unique isotopic signature of the two bromine atoms serves as a powerful diagnostic tool for its identification. The provided protocol can be adapted for various research and development applications, including reaction monitoring, purity assessment, and metabolic studies.

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